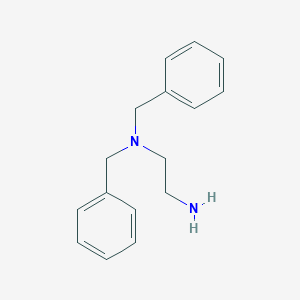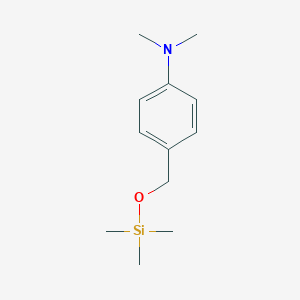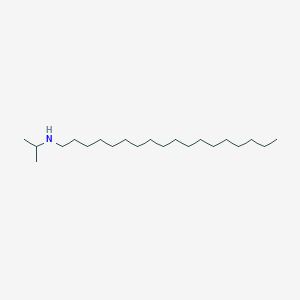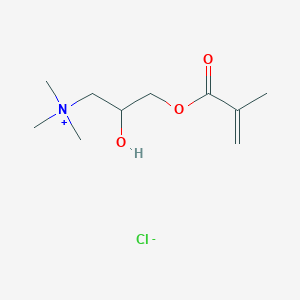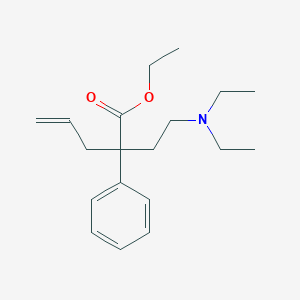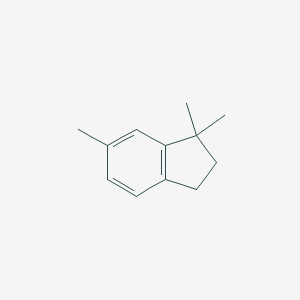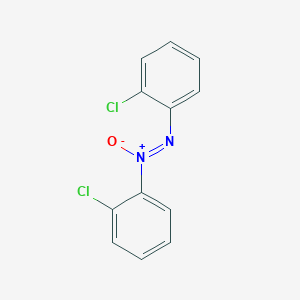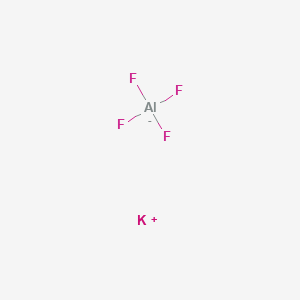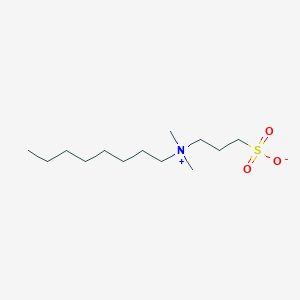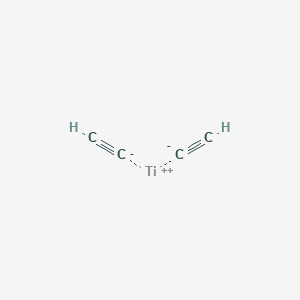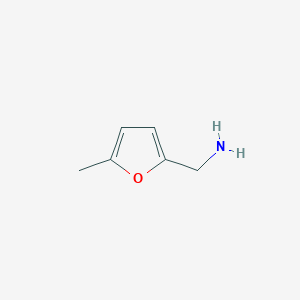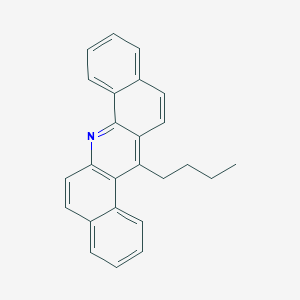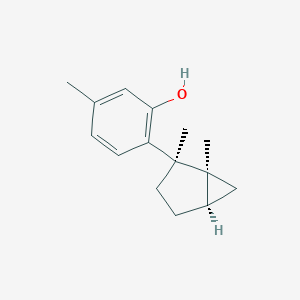
Debromolaurinterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Debromolaurinterol (DBL) is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in a wide range of physiological processes. DBL has been shown to selectively target a specific subtype of GPCR, making it a valuable tool for studying the function and regulation of these receptors.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Determination
Debromolaurinterol, a debromo analog of laurinterol, was first identified in the red alga Laurencia intermedia Yamada. Researchers isolated and determined the structure of debromolaurinterol, alongside laurinterol and isolaurinterol, highlighting its significance as a naturally occurring sesquiterpenoid containing bromine (Irie, Suzuki, Kurosawa, & Masamune, 1970).
Synthesis and Derivatives
In a study aimed at synthesizing debromolaurinterol, researchers achieved the formal total synthesis of debromolaurinterol acetate from dibromo-5-methoxytoluene. This synthesis was significant in understanding and exploring the chemical properties and potential applications of debromolaurinterol and its derivatives (Feutrill, Mirrington, & Nichols, 1973).
Cytotoxic and Antibacterial Properties
A study exploring the cytotoxic and antibacterial properties of compounds isolated from the sea hare Aplysia kurodai identified debromolaurinterol as one of the active components. This research highlighted debromolaurinterol's potential in the development of new cytotoxic and antibacterial agents (Tsukamoto, Yamashita, & Ohta, 2005).
Influence on Algal Growth and Metabolite Content
Research on Laurencia okamurae, a species of red algae, revealed that environmental factors such as temperature and salinity influenced the growth of the algae and the content of laurinterol and debromolaurinterol. This study provided insights into the ecological factors affecting the production of these compounds in natural habitats (Kuwano et al., 1998).
Antimicrobial Activity
A study on antimicrobial agents from marine algae reported that debromolaurinterol exhibited significant activity against certain microbes, particularly gram-positive bacteria. This research contributes to understanding the potential use of debromolaurinterol in developing new antimicrobial therapies (Sims, Donnell, Leary, & Lacy, 1975).
Inhibitory Activity on Na, K-ATPase
Debromolaurinterol, isolated from the sea hare Aplysia kurodai, was evaluated for its Na, K-ATPase inhibitory activity. The study's findings contribute to understanding the biochemical interactions and potential therapeutic applications of debromolaurinterol in modulating enzyme activities (Okamoto, Nitanda, Ojika, & Sakagami, 2001).
Eigenschaften
CAS-Nummer |
10539-88-5 |
|---|---|
Produktname |
Debromolaurinterol |
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol |
InChI |
InChI=1S/C15H20O/c1-10-4-5-12(13(16)8-10)14(2)7-6-11-9-15(11,14)3/h4-5,8,11,16H,6-7,9H2,1-3H3/t11-,14+,15+/m1/s1 |
InChI-Schlüssel |
XQATUTRQDIODTL-UGFHNGPFSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)O |
SMILES |
CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



